molecular formula C30H22S B140908 2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene CAS No. 136970-50-8

2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene

Cat. No.: B140908
CAS No.: 136970-50-8
M. Wt: 414.6 g/mol
InChI Key: KZPPGHCYZIASDR-UHFFFAOYSA-N
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Description

2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene is an organic compound with the molecular formula C30H22S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur This compound is characterized by the presence of two diphenylmethylene groups attached to the 2 and 5 positions of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene typically involves the reaction of thiophene with diphenylmethane derivatives under specific conditions. One common method involves the use of a strong base, such as sodium hydride, to deprotonate the thiophene ring, followed by the addition of diphenylmethane derivatives. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While there is limited information on the industrial production methods of this compound, it is likely that the synthesis follows similar routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in determining the feasibility of industrial production.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring .

Scientific Research Applications

2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its reactivity and binding affinity with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene is unique due to its specific substitution pattern and the presence of diphenylmethylene groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,5-dibenzhydrylidenethiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22S/c1-5-13-23(14-6-1)29(24-15-7-2-8-16-24)27-21-22-28(31-27)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPPGHCYZIASDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)S2)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566508
Record name 2,5-Bis(diphenylmethylidene)-2,5-dihydrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136970-50-8
Record name 2,5-Bis(diphenylmethylidene)-2,5-dihydrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene
Reactant of Route 2
2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene
Reactant of Route 3
2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene
Reactant of Route 4
2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene
Reactant of Route 5
2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene
Reactant of Route 6
2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene

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